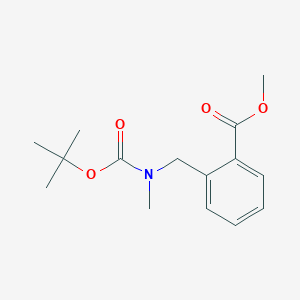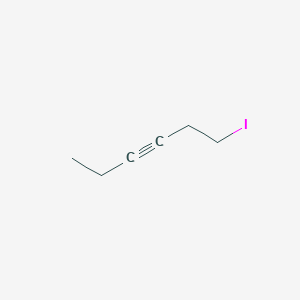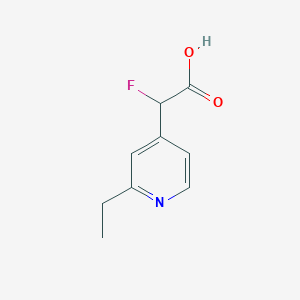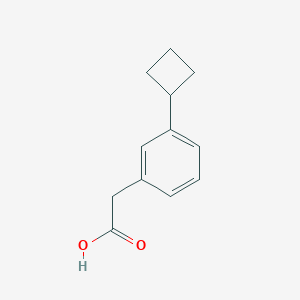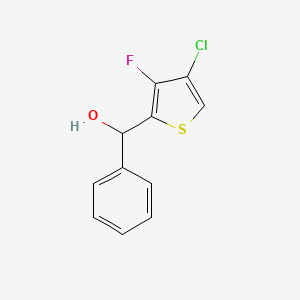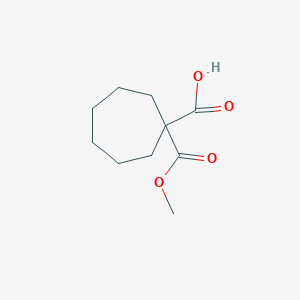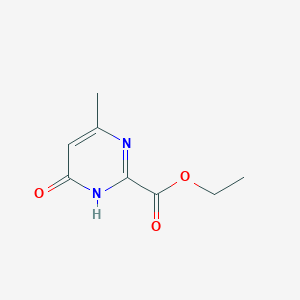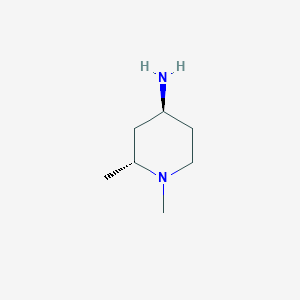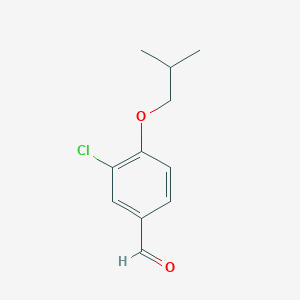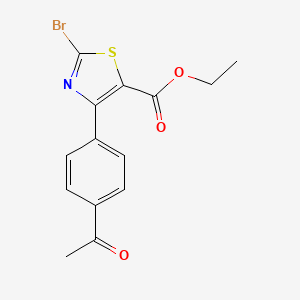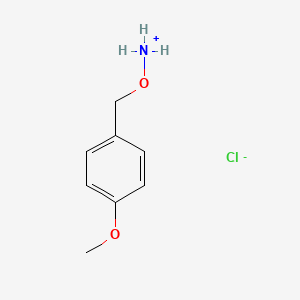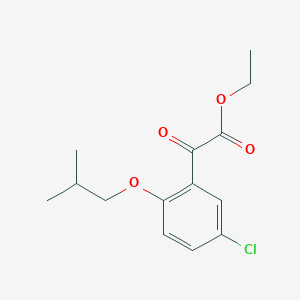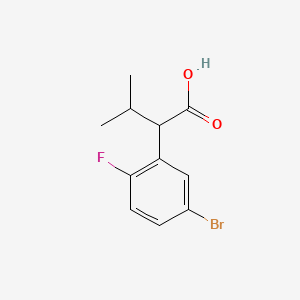
2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid is an organic compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid typically involves multi-step organic reactions
Bromination: The initial step involves the bromination of 2-fluorophenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
Friedel-Crafts Acylation: The brominated intermediate undergoes Friedel-Crafts acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Further Modifications: The resulting product is then subjected to further chemical modifications, such as reduction or oxidation, to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: Used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Bromo-2-fluorophenyl)propionic acid
- 2-(4-Bromo-2-fluorophenyl)acetic acid
- 2-(5-Chloro-2-fluorophenyl)-3-methylbutanoic acid
Uniqueness
2-(5-Bromo-2-fluorophenyl)-3-methylbutanoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positioning can lead to distinct electronic effects and steric interactions, making it a valuable compound for targeted applications in various fields.
Propiedades
Fórmula molecular |
C11H12BrFO2 |
|---|---|
Peso molecular |
275.11 g/mol |
Nombre IUPAC |
2-(5-bromo-2-fluorophenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H12BrFO2/c1-6(2)10(11(14)15)8-5-7(12)3-4-9(8)13/h3-6,10H,1-2H3,(H,14,15) |
Clave InChI |
GWHVTLHPMKIHBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=C(C=CC(=C1)Br)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


